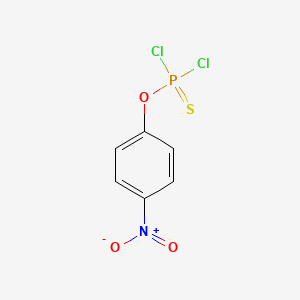

(4-Nitrophenoxy)phosphonothioyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-Nitrophenoxy)phosphonothioyl dichloride" is not directly mentioned in the provided papers. However, related compounds and reactions involving nitrophenyl groups and phosphorus-containing moieties are discussed. For instance, the synthesis of 4-nitrophenyl 4-morpholinylphosphonochloridate, which is a phosphorylating agent, is reported and its application in the preparation of ribonucleoside phosphates is demonstrated . Additionally, the cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide is described, showcasing the reactivity of nitrobenzyl phosphonates under basic conditions .

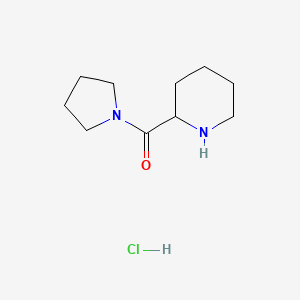

Synthesis Analysis

The synthesis of related phosphorus compounds involves multiple steps, including protection strategies, etherization, reduction, diazotization, and hydrolysis reactions . For example, a phosphonous dichloride with a sterically protecting group was prepared and converted to a diphosphene, which upon reaction with sulfur yielded a diphosphene sulfide and thiadiphosphirane . Similarly, the synthesis of 4-(2,4-dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene involves etherization and reduction steps .

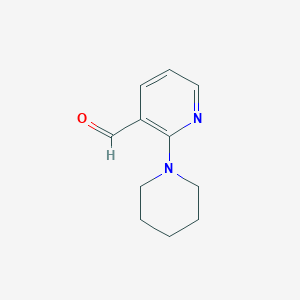

Molecular Structure Analysis

The molecular structure of compounds related to "(4-Nitrophenoxy)phosphonothioyl dichloride" can be complex, with the presence of multiple functional groups affecting the overall geometry and reactivity. For instance, the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine forms relatively long N-H...O hydrogen bonds, which are reflected in the IR and UV-VIS spectra . This suggests that the molecular structure of nitrophenyl phosphorus compounds can be influenced by intermolecular interactions such as hydrogen bonding.

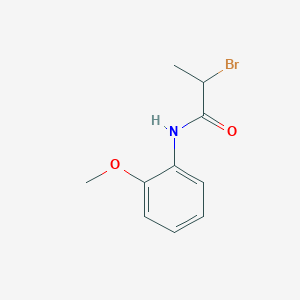

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl phosphorus compounds is diverse. The 4-nitrophenyl group can be removed from phosphotriester intermediates under mild conditions . Moreover, 4-nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage in aqueous sodium hydroxide, leading to azoxybenzene and azobenzene derivatives . These reactions indicate that nitrophenyl phosphorus compounds can participate in redox reactions and bond cleavage processes.

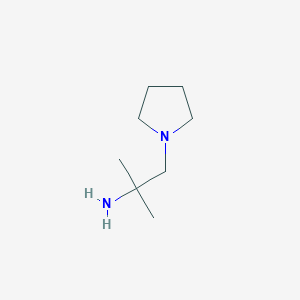

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl phosphorus compounds are influenced by their molecular structure and substituents. The stability of β-phosphonylated nitroxides derived from α-alkylaminophosphonic acid esters, despite having a hydrogen atom on the α-carbon, is noteworthy . This stability and the ability to control free radical polymerization reactions of styrene indicate that the physical properties, such as stability, and chemical properties, such as reactivity, are crucial for the application of these compounds in polymer chemistry .

Scientific Research Applications

Intramolecular Hydrolysis and Isotopic Probes : A study by Kovach et al. (1993) investigated the intramolecular hydrolysis of phenacyl phosphonate esters, including compounds related to (4-Nitrophenoxy)phosphonothioyl dichloride. This research is significant for understanding the reaction mechanisms in organic chemistry (Kovach, Zhao, Keane, & Reyes, 1993).

Insect Juvenile Hormone Esterase Inhibitors : Linderman et al. (1991) synthesized organophosphorus inhibitors, including derivatives of (4-Nitrophenoxy)phosphonothioyl dichloride, to study their effects as inhibitors of insect juvenile hormone esterase. This has implications in pest control and entomology (Linderman, Tshering, Venkatesh, Goodlett, Dauterman, & Roe, 1991).

Environmental Contaminant Degradation : Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster in a gram-positive bacterium that is essential for the degradation of 4-nitrophenol, a compound structurally related to (4-Nitrophenoxy)phosphonothioyl dichloride. This research is crucial for environmental biotechnology and pollution control (Kitagawa, Kimura, & Kamagata, 2004).

Synthesis of Flame-Retardant Polyphosphonates : Vini, Thenmozhi, and Murugavel (2019) reported on the synthesis of azomethine polyphosphonates using phenylphosphonic dichloride, a compound similar to (4-Nitrophenoxy)phosphonothioyl dichloride. Their research contributes to the development of new materials with flame-retardant properties (Vini, Thenmozhi, & Murugavel, 2019).

Detoxification Mechanism of Cholinergic Phosphorothioates : A study by Neal and Dubois (1965) focused on the enzymatic degradation of compounds including O-ethyl O-(4-nitrophenyl) phenylphosphonothioate, which is chemically related to (4-Nitrophenoxy)phosphonothioyl dichloride. This research aids in understanding the detoxification mechanisms of certain pesticides (Neal & Dubois, 1965).

Ecotoxicological Studies : Zieris, Feind, and Huber (1988) conducted a study on the long-term effects of 4-nitrophenol in an outdoor synthetic aquatic ecosystem. The insights from this research are valuable for ecotoxicology and environmental protection (Zieris, Feind, & Huber, 1988).

Safety And Hazards

properties

IUPAC Name |

dichloro-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO3PS/c7-13(8,14)12-6-3-1-5(2-4-6)9(10)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJALBHUNPRJDIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400466 |

Source

|

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenoxy)phosphonothioyl dichloride | |

CAS RN |

4225-51-8 |

Source

|

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)